![molecular formula C34H45N5O7S B123216 Substrat de protéasome fluorogène CAS No. 141223-71-4](/img/structure/B123216.png)
Substrat de protéasome fluorogène
Vue d'ensemble
Description
Applications De Recherche Scientifique
High-Throughput Screening (HTS)
Fluorogenic substrates have proven advantageous for HTS in drug discovery. For instance, the substrate Suc-LLVY-AMC was utilized to screen for small molecule agonists of the 20S proteasome, leading to the identification of compounds MK-866 and AM-404 as effective stimulators of proteasome activity . Additionally, a peptide-based FRET reporter was developed, which demonstrates increased sensitivity and dynamic range compared to traditional substrates, making it suitable for HTS applications .
Selective Activity Measurement
Recent advancements have led to the design of fluorogenic substrates that selectively target specific proteasome subunits. For example, a set of fluorogenic substrates was reverse-engineered based on selective proteasome inhibitors, demonstrating high selectivity for β1c, β1i, β2c, and β5i subunits in Raji cell lysates . This specificity allows researchers to dissect the roles of individual proteasome subunits in various biological processes.
Monitoring Proteasome Activity in Live Cells
Fluorogenic substrates have been employed to monitor proteasome activity in living cells. The Suc-LLVY-AMC substrate was microinjected into cell nuclei to visualize proteasome activity dynamically . In another study, the Me4BodipyFL-Ahx3-L3-VS probe revealed that quiescent neural stem cells exhibit reduced proteasome activity compared to activated stem cells . These applications underscore the utility of fluorogenic substrates in understanding cellular dynamics.
Investigating Disease Mechanisms
Fluorogenic substrates are instrumental in studying diseases linked to proteasomal dysfunction. For instance, they have been used to explore the role of the immunoproteasome in autoimmune diseases and hematological cancers . By assessing substrate hydrolysis rates in disease models, researchers can gain insights into how altered proteasome activity contributes to disease pathology.
Plant Science Applications
In plant biology, fluorogenic substrates like MV151 have been applied to monitor proteasome activation in Arabidopsis plants treated with benzothiadiazole (BTH), providing a method to study plant immune responses . This highlights the versatility of fluorogenic substrates beyond mammalian systems.
Case Studies and Research Findings
Study | Application | Key Findings |
---|---|---|
Trader et al. (2017) | HTS | Identified MK-866 and AM-404 as proteasome activators using Suc-LLVY-AMC substrate. |
Leeman et al. (2018) | Live Cell Imaging | Demonstrated reduced proteasome activity in quiescent neural stem cells using Me4BodipyFL-Ahx3-L3-VS probe. |
Li et al. (2012) | Disease Research | Used MV151 probe to identify Plasmodium-specific inhibitors targeting the proteasome. |
Coleman & Trader (2018) | HTS | Developed a peptide-based FRET reporter with enhanced sensitivity for substrate detection. |
Mécanisme D'action
Target of Action
The primary target of the Fluorogenic Proteasome Substrate, also known as BENZYLOXYCARBONYL-L-VALYL-L-LYSYL-L-METHIONINE 4-METHYLCOUMARYL-7-AMIDE HYDROCHLORIDE or Charybdotoxin, is the proteasome . The proteasome is a complex multi-catalytic protease machinery that orchestrates protein degradation essential for maintaining cellular homeostasis .
Mode of Action
The Fluorogenic Proteasome Substrate interacts with its target, the proteasome, by blocking the proteasome’s catalytic activity . Charybdotoxin, on the other hand, occludes the pore of calcium-activated voltage-gated K+ channels by binding to one of four independent, overlapping binding sites . It binds both to the open and the closed states .
Biochemical Pathways
The blockade of the proteasome and K+ channels affects multiple biochemical pathways. The inhibition of the proteasome disrupts the degradation of proteins, affecting cellular homeostasis . The blockade of K+ channels by Charybdotoxin causes neuronal hyperexcitability .
Result of Action
The result of the action of these compounds is the disruption of normal cellular processes. The Fluorogenic Proteasome Substrate inhibits the proteasome, disrupting protein degradation and affecting cellular homeostasis . Charybdotoxin blocks K+ channels, causing neuronal hyperexcitability .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For instance, the block of K+ channels by Charybdotoxin is enhanced as the ionic strength is lowered
Analyse Biochimique
Biochemical Properties
Fluorogenic Proteasome Substrate is a substrate for proteasome . It also acts as a substrate for calpain, chymotrypsin, and ingensin . The interaction of this compound with these enzymes and proteins is essential for its function .
Cellular Effects
The effects of Fluorogenic Proteasome Substrate on cells are significant. It influences cell function by interacting with various cellular processes . For instance, it blocks calcium-activated potassium channels, causing hyperexcitability of the nervous system .
Molecular Mechanism
The molecular mechanism of action of Fluorogenic Proteasome Substrate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Charybdotoxin occludes the pore of calcium-activated voltage-gated shaker K+ channels by binding to one of four independent, overlapping binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorogenic Proteasome Substrate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of Fluorogenic Proteasome Substrate vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fluorogenic Proteasome Substrate is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Fluorogenic Proteasome Substrate within cells and tissues is a critical aspect of its function . It interacts with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Fluorogenic Proteasome Substrate and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Fluorogenic Proteasome Substrate can be synthesized using solid-phase peptide synthesis techniques . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under an inert atmosphere to prevent oxidation of the amino acids . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography . Industrial production of Fluorogenic Proteasome Substrate involves the extraction of the toxin from the venom of the scorpion Leiurus quinquestriatus hebraeus .
Analyse Des Réactions Chimiques
Fluorogenic Proteasome Substrate primarily undergoes binding reactions with potassium channels . It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The major product formed from its interaction with potassium channels is a blocked channel, which prevents the flow of potassium ions .
Comparaison Avec Des Composés Similaires
Fluorogenic Proteasome Substrate is similar to other scorpion toxins, such as agitoxin and margatoxin . These toxins also block potassium channels but differ in their amino acid sequences and binding affinities . For example, agitoxin is another peptide toxin from the venom of Leiurus quinquestriatus hebraeus, while margatoxin is derived from the venom of the scorpion Centruroides margaritatus . Fluorogenic Proteasome Substrate is unique in its specific binding sites and the particular potassium channels it targets .
Activité Biologique
Fluorogenic proteasome substrates are specialized peptides designed to monitor the activity of proteasomes, which are crucial for protein degradation in cells. These substrates fluoresce upon cleavage by proteasomes, allowing researchers to study proteolytic activities in various biological contexts. This article delves into the biological activity of these substrates, highlighting their design, efficacy, and applications in research.
Overview of Proteasome Function
Proteasomes are multi-subunit complexes responsible for degrading ubiquitinated proteins, thereby regulating various cellular processes such as cell cycle progression, apoptosis, and responses to oxidative stress. The 20S proteasome, the core catalytic component, can be activated by regulatory particles in the 26S proteasome complex. Understanding how fluorogenic substrates interact with different proteasome subtypes is essential for elucidating their biological roles.
Design and Synthesis of Fluorogenic Substrates
Fluorogenic substrates are typically designed based on the structure of known proteasome inhibitors. Recent studies have focused on creating substrates that selectively target specific proteasome subunits (β1c, β1i, β2c, β5c, β5i) to enhance the specificity and sensitivity of assays.
- Substrate Examples :
- LU-FS01c: Selective for β1c
- LU-FS01i: Selective for β1i
- LU-FS02c: Selective for β2c
- LU-FS05i: Selective for β5i
These substrates were evaluated using crude cell extracts and purified proteasomes, demonstrating varying degrees of selectivity and activity. Notably, LU-FS01c showed significant fluorescence when processed by its target subunit but was inhibited by specific proteasome inhibitors, confirming its selectivity .
Biological Activity Assessment
The biological activity of fluorogenic substrates can be assessed through various experimental setups:
- Cell Lysate Experiments :
- Purified Proteasome Assays :
- Impact of ATP and Mg²⁺ :
Case Study 1: Immunoproteasome Activity Measurement
A study utilized commercially available fluorogenic peptide substrates to assess immunoproteasome activity in whole-cell lysates from HeLa cells treated with interferon-gamma (IFN-γ). The findings indicated that these substrates could effectively measure immunoproteasome activity while maintaining specificity against other cellular proteases .
Case Study 2: High-Throughput Screening (HTS)
Fluorogenic substrates have been employed in HTS to identify small molecule agonists that enhance proteasome activity. For example, Suc-LLVY-AMC was used to screen compounds leading to the identification of MK-866 and AM-404 as effective stimulators of purified 20S proteasome activity .
Data Table: Summary of Fluorogenic Substrates
Substrate Name | Target Subunit | Selectivity | Activity in Cell Lysate | Activity in Purified Proteasome |
---|---|---|---|---|
LU-FS01c | β1c | High | Yes | Yes |
LU-FS01i | β1i | High | Yes | Yes |
LU-FS02c | β2c | Moderate | Yes | Moderate |
LU-FS05i | β5i | High | Yes | Yes |
LU-FS02i | β2i | Low | No | No |
LU-FS05c | β5c | Low | No | No |
Propriétés
IUPAC Name |
benzyl N-[1-[[6-amino-1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O7S/c1-21(2)30(39-34(44)45-20-23-10-6-5-7-11-23)33(43)38-26(12-8-9-16-35)32(42)37-27(15-17-47-4)31(41)36-24-13-14-25-22(3)18-29(40)46-28(25)19-24/h5-7,10-11,13-14,18-19,21,26-27,30H,8-9,12,15-17,20,35H2,1-4H3,(H,36,41)(H,37,42)(H,38,43)(H,39,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSKZGQYQLYCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390900 | |
Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141223-71-4 | |
Record name | Z-Val-Lys-Met 7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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